molecular formula C15H22N2O B1416956 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide CAS No. 2137860-95-6

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide

Cat. No.: B1416956
CAS No.: 2137860-95-6
M. Wt: 246.35 g/mol
InChI Key: MEUAAZHUXXWDQH-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide is an organic compound that features a benzamide core structure substituted with a piperidine ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the piperidine ring and the benzamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)benzamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.

    N-(Propan-2-yl)benzamide: Lacks the piperidine ring, which may influence its pharmacokinetic properties.

    4-(Piperidin-4-yl)-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, potentially altering its biological activity.

Uniqueness

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide is unique due to the presence of both the piperidine ring and the isopropyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-piperidin-4-yl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)17-15(18)14-5-3-12(4-6-14)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUAAZHUXXWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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